molecular formula C46H56N4O10 B7782824 vincristine

vincristine

Cat. No.: B7782824
M. Wt: 825.0 g/mol
InChI Key: OGWKCGZFUXNPDA-CFWMRBGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vincristine is a vinca alkaloid derived from the Madagascar periwinkle plant (Catharanthus roseus). It exerts anticancer activity by binding to tubulin, inhibiting microtubule polymerization, and arresting the cell cycle at the metaphase-anaphase transition (M phase) . Clinically, it is used to treat hematological malignancies (e.g., acute lymphoblastic leukemia, Hodgkin’s lymphoma) and solid tumors (e.g., neuroblastoma, Wilms’ tumor) . A key limitation is its dose-dependent neurotoxicity, particularly peripheral neuropathy, which necessitates careful dosing and combination strategies .

Properties

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H56N4O10/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3/t28-,37-,38+,39+,42-,43+,44+,45-,46-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWKCGZFUXNPDA-CFWMRBGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H56N4O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name VINCRISTINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21220
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

825.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Vincristine appears as a white crystalline solid. Melting point 218 °C. Used as an antineoplastic.
Record name VINCRISTINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21220
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

WHITE TO SLIGHTLY YELLOW, AMORPHOUS OR CRYSTALLINE POWDER; ODORLESS, HYGROSCOPIC; FREELY SOL IN WATER /VINCRISTINE SULFATE USP/
Details Osol, A. (ed.). Remington's Pharmaceutical Sciences. 16th ed. Easton, Pennsylvania: Mack Publishing Co., 1980., p. 1096
Record name VINCRISTINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3199
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

3'-hydroxyvincristine; 4'-deoxyvincristine; N-desmethylvinblastine; deacetylvincristine; deacetylvinblastine; vinblastine; leurosine; formylleurosine
Details Council of Europe, European Directorate for the Quality of Medicines. European Pharmacopoeia, 5th Ed., Volume 2; Strasbourg, France, p.2675 (2004)
Record name VINCRISTINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3199
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Blades from methanol

CAS No.

57-22-7
Record name VINCRISTINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21220
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name (+)-Vincristine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vincristine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vincristine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00541
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vincristine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.289
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VINCRISTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J49Q6B70F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VINCRISTINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3199
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

424 to 428 °F (NTP, 1992), 218-220 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1717
Record name VINCRISTINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21220
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1717
Record name Vincristine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00541
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1717
Record name VINCRISTINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3199
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Traditional Extraction and Purification

Vincristine is naturally produced in trace amounts (≤0.0003% yield) in the leaves of the Madagascar periwinkle (Catharanthus roseus) alongside its analogue vinblastine. The extraction process involves multiple steps to isolate this compound from a matrix of over 130 alkaloids:

  • Pretreatment : Fresh plant material undergoes salt immersion (15–25% NaCl) and freeze-drying to rupture cell walls and remove water-soluble impurities.

  • Acidic Extraction : Ethanol (30% v/v) under acidic conditions (pH 1.5) extracts alkaloids, followed by pH adjustment to 8–9 to precipitate crude alkaloid sulfates.

  • Chromatographic Purification : Silica gel column chromatography with methylene chloride/methanol-ammonia eluents isolates this compound sulfate, which is crystallized using methanol-petroleum ether mixtures.

Table 1: Key Parameters in this compound Extraction

StepReagents/ConditionsYield/Content
Pretreatment20% NaCl, −20°C lyophilization20% pigment removal
Acidic Extraction30% ethanol, pH 1.5 (citric acid)80% crude alkaloids
Column ChromatographyCH₂Cl₂:MeOH-NH₃ (95:5)92% purity

Despite optimization, plant extraction remains economically and environmentally unsustainable due to low yields and high biomass requirements.

Semi-Synthesis from Vindoline and Catharanthine

Precursor Isolation and Coupling

Semi-synthesis addresses low natural yields by coupling two C. roseus-derived precursors: vindoline (0.2% yield) and catharanthine (0.001% yield). The process involves:

  • Fe(III)-Mediated Coupling : Catharanthine is oxidized to an iminium intermediate, which reacts with vindoline to form anhydrovinblastine .

  • Reduction and Functionalization : Anhydrovinblastine is hydrogenated and oxidized to yield this compound, retaining stereochemistry at C18' and C2'.

Table 2: Semi-Synthesis Efficiency

ParameterValue/DetailSource
Coupling Yield65–72%
Stereochemical Purity>98% (C18'R, C2'S)
ScalabilityIndustrial (tonne-scale)

This method dominates commercial production but relies on precursor extraction from plants, perpetuating supply chain vulnerabilities.

Total Synthesis via Stereocontrolled Routes

Asymmetric Synthesis of Key Intermediates

Total synthesis constructs this compound de novo, bypassing plant-derived precursors. The 31-step route by Kubota et al. (2022) exemplifies modern strategies:

  • Vindoline Synthesis :

    • Tabersonine Oxidation : 17-Hydroxy-11-methoxytabersonine is oxidized and acetylated to form demethylvindoline.

    • Piperidine Cyclization : Intramolecular nucleophilic attack forms the vindoline piperidine ring.

  • Carbomethoxyverbanamine Assembly :

    • Macrocycle Formation : Ring-closing metathesis constructs the 11-membered carbomethoxyverbanamine precursor.

  • Coupling and Functionalization :

    • Fe(III)-promoted coupling followed by N1-formylation yields this compound with >99% enantiomeric purity.

Table 3: Total Synthesis Metrics

MetricValue/DetailSource
Total Steps31
Overall Yield0.8–1.2%
Key InnovationStereocontrolled C18' coupling

While academically significant, total synthesis’s complexity and low yield limit industrial adoption.

Microbial Biosynthesis via Engineered Yeast

Pathway Engineering in Saccharomyces cerevisiae

Recent breakthroughs in synthetic biology enable de novo vindoline and catharanthine production in yeast:

  • Geranyl Pyrophosphate (GPP) Engineering :

    • Overexpression of ERG20 and tHMG1 boosts GPP flux (4.5-fold increase).

  • Strictosidine Biosynthesis :

    • Expression of STR (strictosidine synthase) and TDC (tryptophan decarboxylase) from C. roseus.

  • Heterologous Enzymes for Late-Stage Modifications :

    • P450 enzymes (CYP72A1, CYP71D1) introduce hydroxyl and methyl groups.

Table 4: Microbial Biosynthesis Performance

ParameterValue/DetailSource
Pathway Length30 enzymatic steps
Titers1.2 mg/L vindoline; 0.8 mg/L catharanthine
Genetic Edits56 (34 heterologous genes)

In vitro coupling of microbially derived precursors achieves vinblastine synthesis, with this compound production requiring additional N1-formylation . This platform promises sustainable, scalable production but currently faces titer limitations.

Chemical Reactions Analysis

Metabolic Reactions

Vincristine undergoes hepatic metabolism mediated by CYP3A enzymes , particularly CYP3A5, leading to oxidative degradation .

Primary Metabolic Pathways

  • CYP3A5-Mediated Oxidation :

    • Forms metabolites M1 (desacetylthis compound) and M2 (N-formylcatharanthine) .

    • Kinetic studies show Michaelis-Menten constants (K<sub>m</sub>) of 11.8 µM for M1 formation in hepatocytes .

MetaboliteEnzyme SystemK<sub>m</sub> (µM)V<sub>max</sub> (pmol/min/mg)Reference
M1CYP3A5 (hepatocytes)11.812.4
M2Peroxidase/CeruloplasminN/AN/A
  • Base-Promoted Degradation :
    this compound degrades in glycine buffer (pH 10) to desacetylthis compound and N-formylleurosine epoxide diastereomers .

Chemical Modifications

Structural analogs of this compound are synthesized to enhance efficacy or reduce neurotoxicity.

Functional Group Modifications

  • Hydrolysis :

    • 17-Deacetylthis compound (46 ) is produced via alkaline hydrolysis (95% yield) .

  • Nitration :

    • Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> yields 13′-nitrothis compound (40 , 60%) and 9′-nitrothis compound (41 , 31%) .

  • Iodination :

    • Reaction with N-iodosuccinimide (NIS) produces 12′-iodothis compound (44 , 91%) .

Modification TypeReagents/ConditionsProduct/YieldReference
HydrolysisPhosphate buffer (pH 12), MeOH46 (95%)
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C40 (60%), 41 (31%)
IodinationNIS, TFA, CH<sub>2</sub>Cl<sub>2</sub>44 (91%)

Degradation and Stability

This compound degrades under acidic or basic conditions, forming inactive products:

  • Acidic Hydrolysis :

    • Cleavage of the vindoline-catharanthine bond occurs at pH < 3 .

  • Oxidative Degradation :

    • Exposure to light or oxidants (e.g., H<sub>2</sub>O<sub>2</sub>) generates N-oxide derivatives .

Stereochemical Considerations

  • The C2′ and C18′ stereocenters are critical for tubulin binding .

  • Loss of the C4 acetyl or C2 hydroxyl group reduces cytotoxicity by >90% .

Scientific Research Applications

FDA-Approved Indications

Vincristine is approved for treating a variety of cancers, including:

  • Acute Lymphoblastic Leukemia (ALL)
  • Hodgkin's and Non-Hodgkin Lymphomas
  • Neuroblastoma
  • Wilms Tumor
  • Rhabdomyosarcoma

Additionally, it has off-label uses for conditions such as central nervous system tumors, Ewing sarcoma, and multiple myeloma .

Combination Chemotherapy

This compound is often used in combination with other chemotherapeutic agents to enhance efficacy and reduce toxicity. For instance, it is part of several regimens for treating ALL and lymphomas .

Liposomal Formulation (Marqibo)

In 2012, a liposomal formulation known as Marqibo was approved for patients with Philadelphia chromosome-negative ALL. This formulation allows for higher doses with reduced neurotoxicity due to improved pharmacokinetics and extended circulation time in the bloodstream .

Nanomedicine Applications

Recent studies have explored this compound's delivery through nanotechnology to improve its therapeutic index:

  • Liposomal Nanocarriers : These formulations enhance tumor targeting and reduce systemic toxicity. Research indicates that co-delivery systems combining this compound with other agents can overcome drug resistance in certain cancers .
Formulation TypePurposeOutcome
LiposomesCo-deliver this compound and quercetinSignificant tumor growth inhibition
Polymeric NanocarriersEnhance delivery and reduce side effectsImproved pharmacokinetics

Case Study 1: this compound in Pediatric ALL

A study involving pediatric patients with ALL demonstrated that this compound combined with corticosteroids resulted in high remission rates. The study highlighted the importance of dosage adjustments based on patient response to minimize neurotoxic effects while maximizing efficacy .

Case Study 2: Liposomal this compound

Clinical trials evaluating Marqibo showed an overall response rate (ORR) of 34.6% in patients with relapsed ALL. The median duration of response was reported at 28 days, indicating potential benefits over traditional formulations .

Comparison with Similar Compounds

Structural and Functional Analogues

Vincristine belongs to the vinca alkaloid family, which includes vinblastine , vindesine , and vinepidine . These compounds share a core structure but differ in substituents, leading to variations in potency, toxicity, and clinical applications.

Table 1: Comparative In Vitro and Cellular Effects of Vinca Alkaloids
Compound Microtubule Inhibition (Ki, μM) Cell Proliferation IC50 (nM) Key Clinical Uses Neurotoxicity Risk
This compound 0.085 ± 0.013 25–40 (B16 melanoma) Leukemia, lymphoma, neuroblastoma High (peripheral neuropathy)
Vinblastine 0.178 ± 0.025 2.5–10 (B16 melanoma) Testicular cancer, breast cancer Moderate (myelosuppression)
Vindesine 0.110 ± 0.007 25–40 (B16 melanoma) Non-small cell lung cancer Moderate
Vinepidine 0.079 ± 0.018 Inactive in L-cells Experimental Low

Key Findings :

  • Microtubule Inhibition : this compound and vinepidine exhibit the strongest inhibition of tubulin addition in vitro, while vinblastine is less potent .
  • Cellular Potency: Despite weaker microtubule inhibition, vinblastine is 9-fold more potent than this compound in suppressing B16 melanoma cell growth, suggesting additional cytotoxic mechanisms (e.g., calmodulin pathway disruption) .
  • Clinical Selectivity : this compound’s neurotoxicity limits its use in regimens requiring high doses, whereas vinblastine’s myelosuppression restricts its utility in hematologic cancers .

Resistance Mechanisms

Cross-resistance between this compound and other agents (e.g., daunorubicin) arises from ATP-dependent efflux pumps like P-glycoprotein (ABCB1). Mutations in ABCB1 reduce drug accumulation, as seen in Ehrlich ascites tumor cells .

Combination Therapies

  • Synergy with Methotrexate : Sequential administration (methotrexate followed by this compound) enhances cytotoxicity in leukemia models, whereas reverse sequencing increases toxicity .
  • CHOP Regimen: this compound is a cornerstone of CHOP (cyclophosphamide, doxorubicin, this compound, prednisone) for non-Hodgkin lymphoma. The addition of rituximab (R-CHOP) improves survival by 15–20% .
  • Autophagy Inhibition: Co-administration with chloroquine or novel inhibitors (e.g., Shan et al.’s compound) overcomes resistance in esophageal and nephroblastoma cells .

Pharmacokinetic Profiles

  • Standard this compound : Rapid clearance (t1/2 = 5–85 hours) and poor cerebrospinal fluid (CSF) penetration .

Novel Analogues and Comparators

  • 3-Fluoroazetidin-2-ones : Exhibit moderate correlation (r = 0.5) with this compound in COMPARE analysis but require structural optimization for clinical use .
  • Chromene Derivatives : Compounds 3a–3i show IC50 >100 μM in tumor cell lines, far less potent than this compound (IC50 = 0.01–0.1 μM) .
  • Voacamine (VOA) : A natural compound with structural similarity to this compound; synergizes with this compound in downregulating HIF-1α/FASN in preclinical models .

Biological Activity

Vincristine is a potent chemotherapeutic agent derived from the periwinkle plant, Catharanthus roseus. As a member of the vinca alkaloids, this compound exhibits significant biological activity primarily through its effects on microtubule dynamics, making it an essential drug in cancer treatment. This article explores this compound's mechanisms of action, its effects on various cancer cell lines, and relevant case studies that highlight its therapeutic efficacy.

This compound's primary mechanism involves the disruption of microtubule polymerization. This action leads to several critical outcomes:

  • Microtubule Binding : this compound binds specifically to tubulin, the protein building block of microtubules. This binding occurs at the plus ends of microtubules, inhibiting their polymerization and preventing proper mitotic spindle formation during cell division .
  • Cell Cycle Arrest : The interference with microtubule dynamics results in cell cycle arrest at the metaphase stage. Cells treated with this compound cannot properly align their chromosomes, leading to apoptosis in rapidly dividing cancer cells .
  • Lysosomal Changes : Recent studies indicate that this compound induces significant changes in lysosomal compartments within cells. For instance, it has been shown to increase lysosomal volume and facilitate lysosomal membrane permeabilization, which sensitizes cells to apoptosis .

Biological Activity in Cancer Treatment

This compound has been widely used in the treatment of various cancers, including leukemia and lymphomas. Its effectiveness can be attributed to its ability to induce cell death through multiple pathways:

  • Induction of Apoptosis : In HeLa cervix carcinoma cells, this compound treatment leads to mitotic arrest and subsequent apoptosis. The drug's ability to alter lysosomal function plays a crucial role in this process .
  • Resistance Mechanisms : Some cancer cell lines, such as MCF-7 breast carcinoma cells, exhibit resistance to this compound-induced apoptosis. These cells can adapt to spindle assembly checkpoints and survive despite mitotic arrest, often becoming senescent with increased lysosomal activity .

Case Studies

Several studies have documented the clinical efficacy of this compound in treating various malignancies:

  • Acute Lymphoblastic Leukemia (ALL) : this compound is a cornerstone in the treatment regimen for ALL, often combined with corticosteroids and other agents. A study reported a significant increase in remission rates when this compound was included in the treatment protocol .
  • Lymphoma Treatment : In a clinical trial involving patients with non-Hodgkin lymphoma, this compound demonstrated improved survival rates when used as part of combination chemotherapy regimens .
  • Neuroblastoma : Research has shown that this compound is effective against neuroblastoma, particularly when combined with other chemotherapeutic agents. It enhances overall survival rates and reduces tumor burden .

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

  • Metabolism : this compound undergoes extensive hepatic metabolism via cytochrome P450 enzymes (CYP3A4 and CYP3A5). Genetic polymorphisms affecting these enzymes can influence drug efficacy and toxicity .
  • Combination Therapies : Studies suggest that combining this compound with other agents, such as siramesine, can enhance cytotoxic effects, particularly in resistant cancer cell lines. This combination therapy leads to increased cell death even in cells that typically escape this compound's effects .

Summary Table of this compound's Biological Activity

Parameter Description
Source Derived from Catharanthus roseus
Mechanism of Action Microtubule destabilization; induces apoptosis
Primary Uses Treatment of leukemia, lymphoma, neuroblastoma
Resistance Mechanisms Adaptation in some cancer cell lines; increased lysosomal activity
Metabolism Hepatic metabolism via CYP3A4 and CYP3A5
Combination Efficacy Enhanced cytotoxicity when combined with agents like siramesine

Q & A

Q. What experimental models are most suitable for studying vincristine-induced neurotoxicity, and how should controls be designed?

this compound's neurotoxic effects are best modeled using compartmentalized neuronal cultures (e.g., microfluidic chambers) to isolate axon-specific toxicity. Controls should include untreated axons and cell bodies, as well as exposure to non-neurotoxic chemotherapeutics. Axonal degeneration metrics (e.g., microtubule integrity, mitochondrial trafficking) should be quantified at 6–24-hour intervals to capture dynamic changes .

Q. How can HPLC be optimized for quantifying this compound in plant-based production systems?

High-performance liquid chromatography (HPLC) protocols require a mobile phase of acetonitrile:phosphate buffer (pH 3.0) with a C18 column. Calibration curves for this compound should span 0.1–50 µg/mL, with detection at 220 nm. Validation includes testing extraction efficiency from plant callus cultures using methanol:water (70:30 v/v) and spiked recovery rates ≥85% .

Q. What statistical methods are recommended for analyzing this compound dose-response relationships in preclinical studies?

Use nonlinear regression (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC50 values. For in vivo studies, Kaplan-Meier survival analysis with Cox proportional hazards models accounts for time-dependent toxicity. Ensure sample sizes ≥10 per group to detect a 20% effect size (α=0.05, power=0.8) .

Advanced Research Questions

Q. How can CRISPR-Cas9 screening identify synergistic drug combinations with this compound?

Genome-wide CRISPR knockout libraries (e.g., Brunello) enable high-throughput screening in cancer cell lines treated with this compound. Synergy is quantified via Bliss independence scores, with hits validated using RNAi or small-molecule inhibitors. Prioritize genes involved in microtubule dynamics (e.g., TUBB3) or apoptosis (e.g., BCL2) .

Q. What methodologies resolve contradictions in this compound's ototoxicity risk across clinical cohorts?

Confounding factors (e.g., CNS tumor diagnosis, concurrent cisplatin use) require multivariable logistic regression adjusted for covariates like age, cumulative dose, and blood-brain barrier disruption. Sensitivity analyses should exclude patients with shunts or prior aminoglycoside exposure. Audiometric thresholds (≥20 dB HL shift) must be standardized across studies .

Q. How do pharmacokinetic-pharmacodynamic (PK-PD) models inform this compound dosing in patients with hepatic impairment?

Population PK modeling using NONMEM integrates covariates like CYP3A5 genotype and albumin levels. Bayesian forecasting adjusts doses to maintain AUC <100 µg/L·h, reducing neurotoxicity. Validate models with sparse sampling (3–5 time points) and compare observed vs. predicted concentrations .

Q. What in silico approaches predict this compound resistance mechanisms in neuroblastoma?

Transcriptomic meta-analysis of resistant cell lines (e.g., via GeneCards Suite) identifies actin cytoskeleton regulators (e.g., ACTB, MYH9) as key contributors. Molecular docking (AutoDock Vina) screens this compound analogs for binding affinity to β-tubulin isoforms. Validate hits using CRISPR interference and live-cell imaging of microtubule repolymerization .

Methodological Guidelines

  • Data Contradictions : Use stratified analysis by tumor subtype (e.g., embryonal vs. alveolar rhabdomyosarcoma) to address heterogeneity in clinical trial outcomes .
  • Ethical Considerations : For pediatric studies, incorporate hearing preservation protocols (e.g., sodium thiosulfate) and neurocognitive assessments .
  • Reproducibility : Publish raw HPLC chromatograms, CRISPR screening datasets, and PK parameters in FAIR-compliant repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
vincristine
Reactant of Route 2
vincristine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.